molecular formula C13H17BrN2O3 B13515819 Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13515819
M. Wt: 329.19 g/mol
InChI Key: JBGKRFSRIMAEQF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridinyl moiety, and a hydroxyazetidine carboxylate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the bromopyridinyl intermediate, followed by its coupling with an azetidine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridinyl moiety can engage in π-π interactions with aromatic residues, while the hydroxyazetidine group can form hydrogen bonds with polar functional groups. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-bromo-2-pyridinyl)methylcarbamate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Uniqueness

Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyazetidine group, in particular, differentiates it from other similar compounds, providing unique opportunities for its application in various fields .

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-5-4-6-10(14)15-9/h4-6,18H,7-8H2,1-3H3

InChI Key

JBGKRFSRIMAEQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CC=C2)Br)O

Origin of Product

United States

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